molecular formula C16H25NO4S B12639984 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate CAS No. 918943-67-6

2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate

Cat. No.: B12639984
CAS No.: 918943-67-6
M. Wt: 327.4 g/mol
InChI Key: CVVRCEGARLNJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexyl propanoate group attached to a 4-methylbenzene-1-sulfonyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with hexylamine, followed by esterification with propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the sulfonamide bond. The esterification step may require a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to promote the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, triethylamine (TEA)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfinyl compounds, thiols

    Substitution: Sulfonamide derivatives

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The hexyl propanoate moiety may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylbenzene-1-sulfonyl)amino]propanoate
  • 2-[(4-Methylbenzene-1-sulfonyl)amino]butanoate
  • 2-[(4-Methylbenzene-1-sulfonyl)amino]pentanoate

Uniqueness

2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate stands out due to its specific combination of a hexyl propanoate group and a 4-methylbenzene-1-sulfonyl amine moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

918943-67-6

Molecular Formula

C16H25NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]hexyl propanoate

InChI

InChI=1S/C16H25NO4S/c1-4-6-7-14(12-21-16(18)5-2)17-22(19,20)15-10-8-13(3)9-11-15/h8-11,14,17H,4-7,12H2,1-3H3

InChI Key

CVVRCEGARLNJDN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC(=O)CC)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.